molecular formula C20H38O5 B1617857 Oxydiethylene bis(2-ethylhexanoate) CAS No. 72269-52-4

Oxydiethylene bis(2-ethylhexanoate)

Cat. No.: B1617857
CAS No.: 72269-52-4
M. Wt: 358.5 g/mol
InChI Key: GWQRPOCMBMQBTK-UHFFFAOYSA-N
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Description

Oxydiethylene bis(2-ethylhexanoate) is a useful research compound. Its molecular formula is C20H38O5 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound Oxydiethylene bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Oxydiethylene bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxydiethylene bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylene glycol+2 2-ethylhexanoic acidOxydiethylene bis(2-ethylhexanoate)+Water\text{Diethylene glycol} + 2 \text{ 2-ethylhexanoic acid} \rightarrow \text{Oxydiethylene bis(2-ethylhexanoate)} + \text{Water} Diethylene glycol+2 2-ethylhexanoic acid→Oxydiethylene bis(2-ethylhexanoate)+Water

Industrial Production Methods

Chemical Reactions Analysis

Common Reagents and Conditions

    Esterification: Diethylene glycol and 2-ethylhexanoic acid in the presence of an acid catalyst under reflux conditions[][1].

    Hydrolysis: The ester bonds in oxydiethylene bis(2-ethylhexanoate) can be hydrolyzed in the presence of water and a base or acid catalyst to yield diethylene glycol and 2-ethylhexanoic acid[][1].

    Transesterification: This reaction involves the exchange of ester groups with other alcohols or acids, typically in the presence of a base catalyst such as sodium methoxide[][1].

Major Products Formed

    Hydrolysis: Diethylene glycol and 2-ethylhexanoic acid[][1].

    Transesterification: New esters formed from the exchange of ester groups with other alcohols or acids[][1].

Scientific Research Applications

Oxydiethylene bis(2-ethylhexanoate) has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible PVC products, enhancing their mechanical properties and processability[][1].

    Biology: Employed in the formulation of various biological assays and experiments where plasticizers are required[][1].

    Medicine: Utilized in the manufacturing of medical devices and pharmaceutical packaging materials due to its flexibility and durability[][1].

    Industry: Applied in coatings, adhesives, and sealants to improve their flexibility and adhesion properties[][1].

Comparison with Similar Compounds

Oxydiethylene bis(2-ethylhexanoate) can be compared with other plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP):

    Di(2-ethylhexyl) phthalate (DEHP): DEHP is a widely used plasticizer with similar applications in PVC products. it has raised health concerns due to its potential endocrine-disrupting effects[][1].

    Diisononyl phthalate (DINP): DINP is another common plasticizer with lower toxicity compared to DEHP. It is used in similar applications but may not provide the same level of flexibility as oxydiethylene bis(2-ethylhexanoate)[][1].

Properties

IUPAC Name

2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5/c1-5-9-11-17(7-3)19(21)24-15-13-23-14-16-25-20(22)18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQRPOCMBMQBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993026
Record name Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-52-4
Record name Diethylene glycol bis(2-ethylhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol dioctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxydi(ethane-2,1-diyl) bis(2-ethylhexanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxydiethylene bis(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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